Arginyllysine

Übersicht

Beschreibung

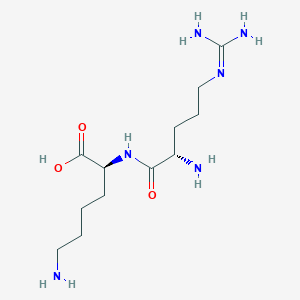

H-Arg-Lys-OH is a dipeptide composed of L-arginine and L-lysine residues . It is known for its role in forming advanced glycation end products (AGEs) through lysine-lysine and lysine-arginine cross-linking . This compound is significant in various biochemical and physiological processes, including protein modification and cellular signaling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Lys-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry . The process includes:

Coupling: The amino acids are sequentially coupled to a solid resin support.

Deprotection: The Fmoc protecting group is removed using a base such as piperidine.

Industrial Production Methods: Industrial production of H-Arg-Lys-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: H-Arg-Lys-OH unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppen in Arginin und Lysin können oxidiert werden, um reaktive Zwischenprodukte zu bilden.

Substitution: Die Aminogruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Vernetzung: Bildung von AGEs durch Lysin-Lysin- und Lysin-Arginin-Vernetzung.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Substitution: Nukleophile wie Alkylhalogenide.

Vernetzung: Glykationsmittel wie Glucose oder Methylglyoxal.

Hauptprodukte:

Oxidation: Oxidierte Derivate von Arginin und Lysin.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Vernetzung: Fortgeschrittene Glykationsendprodukte (AGEs) mit veränderten Proteinstrukturen.

Wissenschaftliche Forschungsanwendungen

H-Arg-Lys-OH hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Wird untersucht, um seine Rolle bei der Proteinglykation und zellulären Signalwegen zu verstehen.

5. Wirkmechanismus

H-Arg-Lys-OH entfaltet seine Wirkung durch:

Molekulare Ziele: Interagiert mit Proteinen und Enzymen, die an der Glykation und zellulären Signalübertragung beteiligt sind.

Beteiligte Wege: Beteiligt sich an der Bildung von AGEs, die die Proteinstruktur und -funktion verändern können, was zu verschiedenen physiologischen Wirkungen führt.

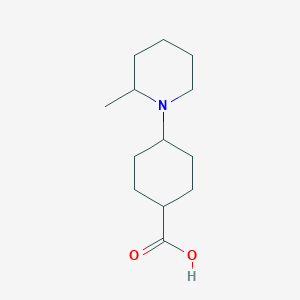

Ähnliche Verbindungen:

H-Lys-Arg-OH: Ein weiteres Dipeptid mit ähnlichen Eigenschaften, aber unterschiedlicher Sequenz.

H-Lys-Lys-OH: Ein Dipeptid mit zwei Lysinresten, das in ähnlichen biochemischen Studien verwendet wird.

Einzigartigkeit: H-Arg-Lys-OH ist aufgrund seiner spezifischen Sequenz aus L-Arginin und L-Lysin einzigartig, die es ermöglicht, spezifische AGEs zu bilden und an einzigartigen biochemischen Wegen teilzunehmen .

Wirkmechanismus

H-Arg-Lys-OH exerts its effects through:

Molecular Targets: Interacts with proteins and enzymes involved in glycation and cellular signaling.

Pathways Involved: Participates in the formation of AGEs, which can alter protein structure and function, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

H-Lys-Arg-OH: Another dipeptide with similar properties but different sequence.

H-Lys-Lys-OH: A dipeptide with two lysine residues, used in similar biochemical studies.

Uniqueness: H-Arg-Lys-OH is unique due to its specific sequence of L-arginine and L-lysine, which allows it to form specific AGEs and participate in unique biochemical pathways .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N6O3/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFZHHSQMKZLRU-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423793 | |

| Record name | Arginyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40968-46-5 | |

| Record name | Arginyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40968-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

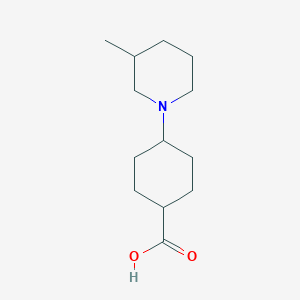

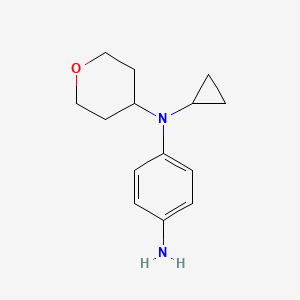

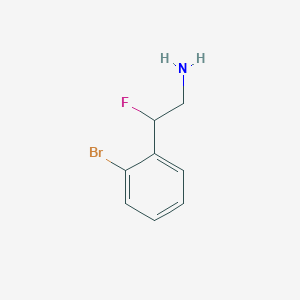

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

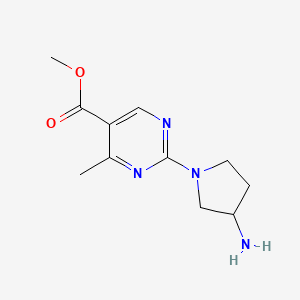

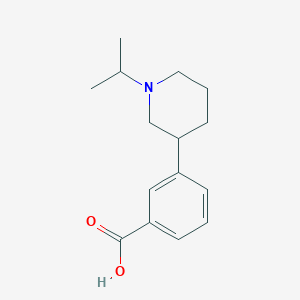

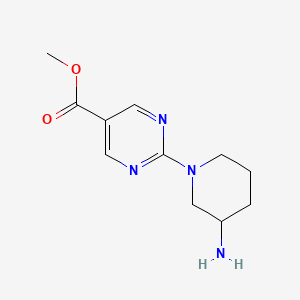

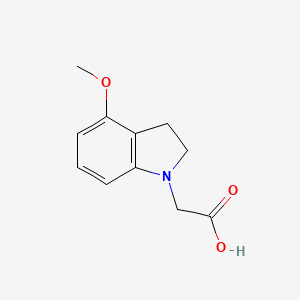

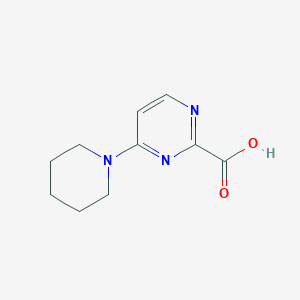

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{Spiro[4.5]decan-8-yl}ethan-1-amine](/img/structure/B1472456.png)

![3-(Piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472469.png)

![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472472.png)